7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol
Description
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core. Key structural elements include:
- Trifluoromethyl group at the 2-position, contributing to metabolic stability and electronic effects.
- Hydroxyl group at the 4-position, enabling hydrogen bonding and derivatization.
This compound is synthesized via condensation of ethyl 1-benzyl-3-oxopiperidinecarboxylate hydrochloride with trifluoroacetamidine under basic conditions (sodium ethoxide) . Its role as a precursor for further functionalization (e.g., chlorination to 4-chloro derivatives) highlights its versatility in medicinal chemistry .
Properties
IUPAC Name |
7-benzyl-2-(trifluoromethyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)14-19-12-9-21(7-6-11(12)13(22)20-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPADMYNTRDCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125482 | |
| Record name | 5,6,7,8-Tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647862-97-3 | |
| Record name | 5,6,7,8-Tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647862-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the condensation of a benzylamine derivative with a trifluoromethyl-substituted aldehyde, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
Chemistry
In chemistry, 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential as a pharmacophore. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural analogs, focusing on substituents and biological activities:
Key Structural and Functional Differences
Position 4 Modifications :
- The hydroxyl group in the parent compound allows hydrogen bonding but limits stability under acidic conditions. Chlorination (4-Cl) increases reactivity for cross-coupling reactions .
- Replacement of 4-OH with 4-Cl in related compounds (e.g., CAS 192869-80-0) enhances electrophilicity, enabling Suzuki-Miyaura couplings .
- Position 7 Functionalization: Benzyl groups (as in the parent compound) provide steric bulk and lipophilicity, while acyl/alkyl groups (e.g., ZH-5) improve target binding via hydrophobic interactions .
Trifluoromethyl vs. Other Electron-Withdrawing Groups :
- The 2-CF₃ group in the parent compound offers superior metabolic stability compared to methylthio (e.g., 2-SMe in CAS 859826-11-2) or nitro groups .
Biological Activity
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's structure includes a pyrido[3,4-d]pyrimidine core, which is known for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.73 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N3O |
| Molecular Weight | 327.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | 647862-97-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various disease pathways. This interaction can lead to the inhibition of enzymatic activities or modulation of receptor functions. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to cancer proliferation.
- Receptor Modulation : It may modulate receptor activities related to immune responses.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity : Research indicates that derivatives of pyrido[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, modifications in the structure can enhance potency against various cancer cell lines.
- Antiparasitic Activity : In vitro studies have demonstrated that certain analogs possess antiparasitic properties against Plasmodium falciparum, showing promising results with low EC50 values (effective concentration for 50% inhibition).
Table: Biological Activity Overview
| Activity Type | Target | EC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 0.048 - 0.177 | |
| Antiparasitic | Plasmodium falciparum | 0.010 - 0.086 |
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of this compound on the A431 vulvar epidermal carcinoma cell line. The results indicated a significant reduction in cell proliferation and migration at specific concentrations.
- Evaluation of Antiparasitic Activity : Another study focused on the synthesis and evaluation of pyrimidine derivatives for their antiparasitic activity against Plasmodium falciparum. The incorporation of trifluoromethyl groups was found to enhance biological efficacy while maintaining metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
